1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine
Description
1-{5H-Pyrimido[5,4-b]indol-4-yl}pyrrolidine is a nitrogen-containing heterocyclic compound characterized by a pyrimidoindole core fused to a pyrrolidine substituent. The pyrrolidine group, a five-membered secondary amine ring, distinguishes this compound from analogs with morpholinopropyl, quinoline, or pyrimidine substituents. Structural modifications at the 4-position of the pyrimidoindole core significantly influence biological activity, selectivity, and pharmacokinetic properties .
Properties
IUPAC Name |
4-pyrrolidin-1-yl-5H-pyrimido[5,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-2-6-11-10(5-1)12-13(17-11)14(16-9-15-12)18-7-3-4-8-18/h1-2,5-6,9,17H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKNVBNXIKOWPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine typically involves the annulation of a pyrimidine ring to an indole derivative. One common method is the three-component synthesis, which combines ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides through a sequential Sonogashira reaction followed by [3+3] cyclocondensation . Another approach involves the ytterbium-catalyzed cascade cyclization of indoles, terminal alkynes, and aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the pyrrolidine or pyrimidoindole rings.
Scientific Research Applications
Immune Modulation
Recent studies have identified 1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine derivatives as potent stimulators of the innate immune system. A high-throughput screening revealed that these compounds act as selective Toll-like receptor 4 (TLR4) activators, which play a crucial role in immune response modulation. The activation of TLR4 leads to the production of pro-inflammatory cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10), indicating their potential use as immunotherapeutic agents .
Antitumor Activity
The compound has also been investigated for its antitumor properties. Research indicates that derivatives of 1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine exhibit inhibitory effects on key kinases involved in cancer progression, such as Akt, Rsk, and S6K kinases. These kinases are critical in various signaling pathways associated with cell growth and survival, making them promising targets for cancer therapy .
Immune Response Enhancement
A study published in Molecules demonstrated that specific structural modifications of pyrimido[5,4-b]indole derivatives could selectively enhance TLR4-mediated immune responses while minimizing cytotoxicity. The findings suggest that these compounds could serve as effective adjuvants in vaccine development or as standalone immune modulators for therapeutic applications against infectious diseases .
Cancer Therapy Development
Another research effort highlighted the potential of 1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine derivatives in treating breast and prostate cancers through their kinase inhibitory activities. Preclinical models showed significant tumor growth suppression when treated with these compounds, indicating a promising avenue for developing new cancer therapies targeting specific signaling pathways associated with malignancies .
Data Summary Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Immune Modulation | TLR4 activation leading to cytokine release | Selective stimulation enhances immune response |
| Antitumor Activity | Inhibition of Akt, Rsk, S6K kinases | Significant tumor growth suppression observed |
Mechanism of Action
The mechanism of action of 1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The parent compound, 8-chloro-N-(3-morpholinopropyl)-5H-pyrimido[5,4-b]indol-4-amine, features a morpholinopropyl side chain (a six-membered ring containing oxygen and a tertiary amine). Molecular simplification studies by Braga et al. (2017) generated derivatives with indole, pyrimidine, quinoline, aniline, and pyrrole groups, enabling comparative analysis . Key analogs include:
Physicochemical and Pharmacokinetic Properties
- Lipinski’s and Veber’s Rules : Analogs like 10d and 10e comply with Lipinski’s rule (molecular weight <500, logP <5) and Veber’s rule (rotatable bonds ≤10, polar surface area ≤140 Ų), indicating good oral bioavailability .
- Pyrrolidine vs. Morpholinopropyl: The saturated pyrrolidine ring may confer better solubility and membrane permeability than the oxygen-containing morpholinopropyl group. This could translate to enhanced bioavailability in vivo .
Mechanistic Implications
- Anticruzain Activity: Quinoline analogs (e.g., 10d) inhibit cruzain, a key T. cruzi protease, but their low selectivity raises toxicity concerns. Pyrimidine analogs (e.g., 10e) likely act via alternative pathways, such as disrupting parasite membrane integrity .
- Pyrrolidine’s Role : The pyrrolidine substituent’s compact structure and basic nitrogen may optimize interactions with parasitic targets while minimizing off-target effects, though further in vivo validation is required .
Biological Activity
1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique pyrimidine and indole moieties, which are known for their diverse biological activities. The molecular formula is , indicating the presence of nitrogen-rich heterocycles that contribute to its pharmacological properties.
1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine interacts with various biological targets, primarily through the following mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit specific protein kinases, disrupting signaling pathways involved in cell proliferation and survival. This inhibition can lead to potential anticancer effects by inducing apoptosis in cancer cells .
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, including serotonin receptors (e.g., 5-HT2C), which are implicated in mood regulation and anxiety disorders .
Anticancer Properties
Research indicates that derivatives of pyrimido[5,4-b]indole exhibit significant anticancer activity. For instance, studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. One study identified derivatives as effective inhibitors of Salmonella biofilm formation, suggesting a potential role in treating bacterial infections without promoting resistance .
Neuropharmacological Effects
Given its interaction with serotonin receptors, compounds related to 1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine may have implications in treating anxiety and depression. Research on similar compounds has highlighted their potential as therapeutic agents for mood disorders .
Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, pyrimidoindole intermediates can be formed via refluxing salicylaldehyde derivatives with malononitrile and pyridinone analogs in polar solvents (e.g., pyridine) under catalytic conditions . Purification steps often include ethanol washing and recrystallization. Optimization focuses on solvent choice (polar aprotic solvents enhance yield ), stoichiometric ratios, and reaction time to minimize byproducts.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. X-ray crystallography is used for resolving stereochemistry in crystalline derivatives . For purity assessment, HPLC with UV detection (e.g., using ammonium acetate buffer at pH 6.5 ) is critical.
Q. What safety protocols are recommended for handling 1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coats, goggles) and work in a fume hood. In case of skin contact, immediately rinse with water and seek medical advice if irritation persists. For inhalation exposure, relocate to fresh air and monitor respiratory distress .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or crystallographic packing forces. Cross-validate experimental NMR data with Density Functional Theory (DFT) calculations using solvent models (e.g., PCM). For unresolved cases, single-crystal X-ray diffraction provides definitive structural evidence .
Q. What strategies are effective in optimizing the compound’s solubility and bioavailability for pharmacological studies?
- Methodological Answer : Solubility can be enhanced via salt formation (e.g., hydrochloride salts ) or co-solvent systems (e.g., DMSO:water mixtures). Bioavailability improvements may involve prodrug strategies or formulation with cyclodextrins. Assess partition coefficients (LogP) via shake-flask methods and correlate with in vitro permeability assays .
Q. How should researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Use a factorial design to test variables: catalyst type (e.g., Pd vs. Cu), ligand systems (e.g., bidentate phosphines), and solvent polarity. Monitor reaction progress via TLC or LC-MS. For heterogeneous conditions, evaluate microwave-assisted synthesis to reduce reaction time .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) combined with Molecular Dynamics (MD) simulations (AMBER, GROMACS) can model binding interactions. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding constants .
Experimental Design & Data Analysis
Q. How to implement an embedded experimental design for studying structure-activity relationships (SAR)?
- Methodological Answer : Combine quantitative SAR data (e.g., IC50 values) with qualitative observations (e.g., crystallographic trends). Use a mixed-methods approach: primary data from enzyme inhibition assays, secondary data from molecular docking to explain outliers. Triangulate findings with statistical tools like PCA or PLS regression .
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
